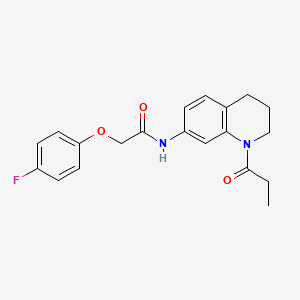
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as MPA, is an organic compound with a wide range of applications in scientific research. It is an important intermediate for synthesis of a variety of compounds and has been used in the production of drugs, dyes, and other materials. MPA is a white crystalline solid with a melting point of 124°C and a molecular weight of 270.3 g/mol.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been widely used in scientific research for a variety of applications. It has been used as a starting material for the synthesis of drugs, dyes, and other materials. It has also been used as a reagent in the preparation of a variety of compounds, including thioureas, amides, and imines. Additionally, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, quinoxalines, and quinazolines.
Mechanism of Action
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide acts as an intermediate in the synthesis of a variety of compounds. In the acetylation method, this compound is formed by the reaction of 4-methoxyphenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. In the acylation method, this compound is formed by the reaction of 4-methoxyphenol with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a catalytic amount of pyridine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an inexpensive and readily available compound, making it an attractive choice for laboratory experiments. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is hygroscopic and must be handled with care to avoid contamination.
Future Directions
The use of 2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in scientific research is expected to continue to grow in the future. Future research may focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug and material synthesis. Additionally, further studies may explore the potential of this compound as a reagent in the synthesis of heterocyclic compounds. Finally, research may focus on further exploring the mechanism of action of this compound in the synthesis of a variety of compounds.
Synthesis Methods
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized by two different methods: the acetylation method and the acylation method. In the acetylation method, this compound is synthesized by reacting 4-methoxyphenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. In the acylation method, this compound is synthesized by reacting 4-methoxyphenol with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a catalytic amount of pyridine.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(25)23-12-4-5-15-6-7-16(13-19(15)23)22-20(24)14-27-18-10-8-17(26-2)9-11-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSJKLQXIXHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6569957.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide](/img/structure/B6569971.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6569972.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)




